Cloxacillin penicilloic acid Cloxacillin penicilloic acid
Brand Name: Vulcanchem
CAS No.: 1642629-96-6
VCID: VC17128366
InChI: InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1
SMILES:
Molecular Formula: C19H20ClN3O6S
Molecular Weight: 453.9 g/mol

Cloxacillin penicilloic acid

CAS No.: 1642629-96-6

Cat. No.: VC17128366

Molecular Formula: C19H20ClN3O6S

Molecular Weight: 453.9 g/mol

* For research use only. Not for human or veterinary use.

Cloxacillin penicilloic acid - 1642629-96-6

Specification

CAS No. 1642629-96-6
Molecular Formula C19H20ClN3O6S
Molecular Weight 453.9 g/mol
IUPAC Name (4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1
Standard InChI Key DULNZIMTIHIZEK-BBBYJDLNSA-N
Isomeric SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O
Canonical SMILES CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Introduction

Chemical Structure and Formation Pathways

Structural Characteristics

Cloxacillin penicilloic acid is derived from cloxacillin (C₁₉H₁₈ClN₃O₅S) through hydrolysis, which cleaves the beta-lactam ring. This reaction introduces a hydroxyl group and a carboxylic acid moiety, resulting in the molecular formula C₁₉H₂₀ClN₃O₆S (molecular weight: 453.88 g/mol) . The compound’s structure includes a thiazolidine ring fused to a beta-lactam ring in its parent form, but hydrolysis opens the beta-lactam ring, producing a penicilloate core .

Table 1: Structural Comparison of Cloxacillin and Cloxacillin Penicilloic Acid

PropertyCloxacillinCloxacillin Penicilloic Acid
Molecular FormulaC₁₉H₁₈ClN₃O₅SC₁₉H₂₀ClN₃O₆S
Molecular Weight435.88 g/mol453.88 g/mol
Beta-Lactam RingIntactHydrolyzed
Antibacterial ActivityActiveInactive
Protein Binding94% (primarily albumin) Not characterized

Synthesis and Hydrolysis Mechanisms

The formation of cloxacillin penicilloic acid occurs via two primary pathways:

  • Enzymatic Hydrolysis: Beta-lactamases, enzymes produced by resistant bacteria, catalyze the cleavage of the beta-lactam ring. This mechanism is a key resistance strategy in pathogens like Staphylococcus aureus .

  • Chemical Degradation: Spontaneous hydrolysis occurs in aqueous environments, particularly at elevated temperatures or extreme pH levels. For example, heating cloxacillin in water-ethanol mixtures accelerates hydrolysis .

Pharmacological and Metabolic Profile

Metabolic Fate

Cloxacillin is metabolized primarily in the liver, where hydrolysis yields penicilloic acid. This metabolite is excreted renally, accounting for approximately 60–70% of the administered dose . The reaction follows first-order kinetics, with the half-life of cloxacillin in plasma being ~0.5–1 hour, though this varies with renal function .

Loss of Antibacterial Activity

The antibacterial efficacy of cloxacillin depends on an intact beta-lactam ring, which inhibits penicillin-binding proteins (PBPs) in bacterial cell walls. Hydrolysis to penicilloic acid abolishes this activity, as the open-ring structure cannot acylate PBPs . Consequently, beta-lactamase-producing bacteria rapidly inactivate cloxacillin, underscoring the clinical relevance of resistance mechanisms .

Role in Bacterial Resistance

Beta-Lactamase-Mediated Inactivation

Beta-lactamases hydrolyze cloxacillin at the beta-lactam ring’s carbonyl group, generating penicilloic acid. This enzymatic process is a hallmark of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The blaZ gene, encoding staphylococcal beta-lactamase, is often plasmid-borne, facilitating horizontal gene transfer among bacteria .

Table 2: Enzymes Involved in Cloxacillin Penicilloic Acid Formation

EnzymeSourceSubstrate Specificity
TEM-1 Beta-LactamaseEscherichia coliPenicillins, early cephalosporins
SHV-1 Beta-LactamaseKlebsiella pneumoniaeBroad-spectrum penicillins
PC1 Beta-LactamaseStaphylococcus aureusPenicillinase-resistant penicillins

Clinical Implications

Immunological and Toxicological Considerations

Allergic Sensitization

Penicilloic acid acts as a hapten, binding covalently to serum proteins (e.g., albumin) to form immunogenic complexes. These complexes can trigger IgE-mediated hypersensitivity reactions, ranging from mild rashes to anaphylaxis . Cross-reactivity with other penicillin derivatives is common due to shared epitopes in the penicilloate structure .

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 220 nm) is widely used to quantify cloxacillin and penicilloic acid in biological matrices. A typical method employs a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 5.0) .

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity for detecting trace metabolites. Penicilloic acid’s molecular ion ([M+H]⁺ = 454.3 m/z) fragments to characteristic product ions (e.g., 160.1 m/z for the chlorophenyl group) .

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